1-(Benzyloxy)-2-naphthoic acid
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Overview
Description
1-(Benzyloxy)-2-naphthoic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by a naphthalene ring system substituted with a benzyloxy group at the first position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyloxy-naphthalene-2-carboxylic acid typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the benzyloxy group at the first position. This can be achieved through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The benzyloxy-naphthalene intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the second position. This can be done using a Grignard reagent followed by carbonation and acidification.
Industrial Production Methods: Industrial production of 1-benzyloxy-naphthalene-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyloxy-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Methoxy-naphthalene-2-carboxylic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
2-Benzyloxy-naphthalene-1-carboxylic acid: Isomeric compound with the benzyloxy and carboxylic acid groups swapped.
1-Benzyloxy-naphthalene-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: 1-(Benzyloxy)-2-naphthoic acid is unique due to the specific positioning of the benzyloxy and carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H14O3 |
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Molecular Weight |
278.3 g/mol |
IUPAC Name |
1-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O3/c19-18(20)16-11-10-14-8-4-5-9-15(14)17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20) |
InChI Key |
QIZFUOOPZJHIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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